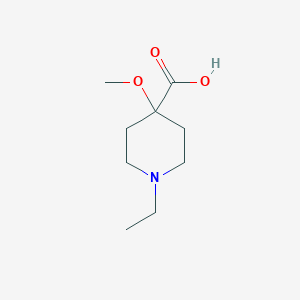

1-Ethyl-4-methoxypiperidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-ethyl-4-methoxypiperidine-4-carboxylic acid |

InChI |

InChI=1S/C9H17NO3/c1-3-10-6-4-9(13-2,5-7-10)8(11)12/h3-7H2,1-2H3,(H,11,12) |

InChI Key |

JZRSDJYNXCOXJV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)(C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Pathway A: Cyanohydrin Formation and Methylation

- 1-Ethylpiperidin-4-one undergoes cyanohydrin formation with HCN/KCN.

- Methylation of the hydroxyl group (e.g., CH₃I/K₂CO₃) forms 4-cyano-4-methoxy-1-ethylpiperidine.

- Hydrolysis of the nitrile to carboxylic acid (e.g., HCl/H₂O).

Pathway B: Nucleophilic Substitution at C-4

- 4-Bromo-1-ethylpiperidine-4-carboxylate is synthesized via radical bromination.

- Methoxide substitution replaces bromine with methoxy.

- Ester hydrolysis yields the target compound.

Alternative Route: Tert-Butyl Ester Protection

Inspired by carfentanil synthesis, a tert-butyl ester protects the carboxylic acid during functionalization:

- Protection : Convert 1-ethylpiperidine-4-carboxylic acid to its tert-butyl ester.

- Methoxy Introduction : Oxidize C-4 to a ketone, followed by methoxy addition (e.g., NaBH₄/MeOH).

- Deprotection : Remove the tert-butyl group with trifluoroacetic acid (TFA).

Key Challenges and Optimizations

- Geminal Substituents : The 4-methoxy and carboxylic acid groups create steric hindrance, requiring careful reaction design.

- Selectivity : N-Alkylation must precede C-4 functionalization to avoid side reactions.

- Yield Improvements : Catalytic methods (e.g., Pd-mediated couplings) may enhance efficiency.

Analytical Data and Validation

- ¹H NMR : Characteristic peaks for the 1-ethyl group (δ 1.24 ppm, triplet) and methoxy (δ 3.30 ppm, singlet).

- LC-MS : Molecular ion peak at m/z 201.1 [M+H]⁺ (C₉H₁₇NO₃).

Applications and Derivatives

This compound serves as a precursor for:

- Opioid receptor ligands (e.g., carfentanil analogues).

- PET radiotracers via ¹¹C or ¹⁸F labeling.

Chemical Reactions Analysis

1-Ethyl-4-methoxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the compound can be reduced to its corresponding alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-methoxypiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-methoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences in substituents and functional groups among 1-Ethyl-4-methoxypiperidine-4-carboxylic acid and related piperidine derivatives:

*Estimated based on analogous compounds.

Physicochemical Properties

- Solubility : 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid exhibits a Log S value of -1.6, indicating moderate aqueous solubility, which is critical for bioavailability . In contrast, ethyl ester derivatives (e.g., Ethyl 4-methylpiperidine-4-carboxylate) are more lipophilic, enhancing membrane permeability but requiring hydrolysis for activation .

- Synthesis: Alkaline hydrolysis of ethyl esters (e.g., using NaOH/ethanol) is a common method to generate carboxylic acid derivatives . For example, 1-Methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester is hydrolyzed under basic conditions to yield the corresponding acid .

Key Research Findings

- Synthetic Accessibility : Piperidine-4-carboxylic acid derivatives are synthetically versatile. For instance, 1-(methoxycarbonyl)piperidine-4-carboxylic acid is synthesized in 78% yield via reaction with methyl chloroformate under biphasic conditions .

- Structural Modifications : Introduction of aromatic groups (e.g., phenyl in ) enhances binding to hydrophobic enzyme pockets, while methoxy/ethoxy groups improve solubility .

- Stability : Ethyl esters exhibit greater stability in acidic environments compared to methyl esters, making them preferred for oral drug formulations .

Biological Activity

1-Ethyl-4-methoxypiperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

1-Ethyl-4-methoxypiperidine-4-carboxylic acid has the following chemical properties:

- Molecular Formula : C₉H₁₃NO₃

- Molecular Weight : 169.21 g/mol

- IUPAC Name : 1-Ethyl-4-methoxypiperidine-4-carboxylic acid

The compound features a piperidine ring substituted with an ethyl group and a methoxy group, contributing to its unique chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that 1-Ethyl-4-methoxypiperidine-4-carboxylic acid exhibits various biological activities, particularly in the following areas:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of several bacterial strains.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, influencing cell proliferation and apoptosis in cancer cell lines.

The biological activity of 1-Ethyl-4-methoxypiperidine-4-carboxylic acid is thought to involve modulation of specific cellular pathways. For instance, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, leading to altered cellular responses.

Research Findings and Case Studies

Recent studies have explored the efficacy of this compound in various contexts. Below are summarized findings from notable research:

Table 1: Summary of Biological Activities

| Activity Type | Model Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 | |

| Anticancer | FaDu hypopharyngeal cells | 15 | |

| Enzyme Inhibition | Cholinesterase | 10 |

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties, 1-Ethyl-4-methoxypiperidine-4-carboxylic acid was tested against various bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with an IC50 value of 25 μM against E. coli. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study: Anticancer Potential

Another study evaluated the anticancer effects of the compound on FaDu hypopharyngeal tumor cells. The results showed that at a concentration of 15 μM, the compound induced apoptosis and inhibited cell proliferation more effectively than traditional chemotherapeutics like bleomycin. This highlights its potential for further development in cancer therapy.

Synthesis Methods

The synthesis of 1-Ethyl-4-methoxypiperidine-4-carboxylic acid can be achieved through various methods:

- Starting Materials : Utilizing commercially available piperidine derivatives.

- Reaction Conditions : Commonly involves alkylation followed by esterification to introduce the ethyl and methoxy groups.

- Yield Optimization : Adjusting reaction parameters such as temperature and solvent can enhance yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.